molecular formula C11H14N2O B1368201 (S)-N-Phenyl-2-pyrrolidinecarboxamide CAS No. 64030-43-9

(S)-N-Phenyl-2-pyrrolidinecarboxamide

Cat. No.: B1368201
CAS No.: 64030-43-9
M. Wt: 190.24 g/mol
InChI Key: NRXYBKZDRCXDOD-JTQLQIEISA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds (covalent, ionic, etc.) present .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Chemical properties include acidity or basicity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Polyamide and Polyimide Synthesis

(S)-N-Phenyl-2-pyrrolidinecarboxamide has been utilized in the synthesis of aromatic polyamides and polyimides. Researchers used this compound as a monomer combined with various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These polyamides were noted for their amorphous nature and solubility in polar solvents. They also displayed high glass transition temperatures and thermal stability, making them potentially useful for high-temperature applications (Yang & Lin, 1995).

Antiallergic Agent Development

In a study focusing on antiallergic agents, N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, structurally similar to this compound, were synthesized to investigate the effects of different substituents on antiallergic activity. One compound in this series showed significant potency as an antiallergic agent (Honma et al., 1983).

Fluorescent Probes for Iron Detection

Another application involves the synthesis of pyridine-2,6-dicarboxamide based probes containing phenyl groups. These probes exhibited selective sensing for iron ions, indicating potential applications in chemical sensing and analysis (Kumar et al., 2015).

DNA-binding Properties

N-substituted pyridinecarboxamides, related to this compound, have been studied for their interaction with DNA. These compounds demonstrated various degrees of DNA binding and could insert their aromatic rings into DNA base pairs, suggesting potential applications in molecular biology and pharmacology (Zheng, 2009).

Polymerase Inhibitor Optimization

This compound also plays a role in the development of benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, which have therapeutic implications in cancer treatment. These inhibitors have shown significant potency and oral bioavailability, making them viable candidates for further pharmacological studies (Penning et al., 2010).

Mechanism of Action

Target of Action

L-Prolinanilide, also known as (S)-N-Phenyl-2-pyrrolidinecarboxamide or (2S)-N-phenylpyrrolidine-2-carboxamide, is often used as a proline-based organic catalyst for asymmetric aldol reactions . The primary targets of L-Prolinanilide are likely to be the enzymes involved in these reactions.

Mode of Action

As a proline-based organic catalyst, it is likely that L-Prolinanilide interacts with its targets to facilitate the asymmetric aldol reactions . The compound may bind to the active sites of the enzymes, altering their conformation and enhancing their catalytic activity.

Biochemical Pathways

L-Prolinanilide is likely involved in the biochemical pathways related to the metabolism of proline, an amino acid. Proline metabolism is manipulated under stress by multiple and complex regulatory pathways and can profoundly influence cell death and survival in microorganisms, plants, and animals . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Prolinanilide are not well-studied. As a small molecule, it is likely to be absorbed and distributed throughout the body. It may be metabolized by the liver and excreted through the kidneys

Result of Action

As a proline-based organic catalyst, it is likely to enhance the catalytic activity of certain enzymes, potentially leading to changes in cellular metabolism . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of L-Prolinanilide. For example, the pH, temperature, and presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity information, safety precautions, and first aid measures .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

Properties

IUPAC Name

(2S)-N-phenylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXYBKZDRCXDOD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424913
Record name (S)-N-Phenyl-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64030-43-9
Record name (S)-N-Phenyl-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Prolinanilide
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